molecular formula C23H21ClN4O4S B2378012 6-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-isopentyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one CAS No. 1029793-82-5

6-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-isopentyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one

Cat. No. B2378012
CAS RN: 1029793-82-5
M. Wt: 484.96
InChI Key: WYZQIGWJOJSRJP-UHFFFAOYSA-N
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Description

6-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-isopentyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one is a useful research compound. Its molecular formula is C23H21ClN4O4S and its molecular weight is 484.96. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic Studies and Molecular Properties

  • The compound's spectroscopic properties, HOMO-LUMO, and NBO analyses have been extensively studied. It demonstrates thione-thiol tautomerism, with the thione form being predominant. These properties suggest potential applications in molecular electronics and materials science due to its non-linear optical (NLO) properties, which are superior to urea. Molecular electrostatic potential (MEP) analysis identifies sites for electrophilic and nucleophilic attack, indicating possible reactivity and interaction with other molecules or biological targets (Soliman, Hagar, Ibid, & El Ashry, 2015).

Antibacterial Potential

  • The compound's derivatives have shown promising antibacterial activity, particularly against Gram-negative and Gram-positive bacteria. Molecular docking studies reveal potential binding modes and affinities towards bacterial DNA gyrase, suggesting its potential as a novel antibacterial agent (Desai, Shihory, Khasiya, Pandit, & Khedkar, 2021).

Anticancer Activity

  • Some derivatives linked to thiazolidinone, oxadiazole, or pyrazole moieties have been evaluated for anti-breast cancer activity. They show significant cytotoxic effects against breast cancer cell lines, with some compounds exhibiting better activity than doxorubicin. This indicates the potential of these derivatives in the development of new anticancer drugs (Ahmed, Belal, & Youns, 2015).

Antimicrobial Activities

Synthesis and Characterization

  • Various synthetic methods have been developed to create novel derivatives of this compound, exploring their potential in different fields of research, such as pharmaceuticals and materials science. The synthesis methods are diverse, ranging from microwave synthesis to multi-step organic reactions, highlighting the compound's versatility and potential for various applications (Raval, Desai, & Desai, 2012).

properties

IUPAC Name

6-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-(3-methylbutyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O4S/c1-13(2)6-7-28-22(29)16-9-18-19(31-12-30-18)10-17(16)25-23(28)33-11-20-26-21(27-32-20)14-4-3-5-15(24)8-14/h3-5,8-10,13H,6-7,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZQIGWJOJSRJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC(=CC=C5)Cl)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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